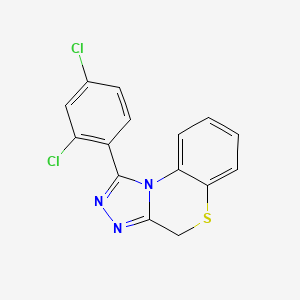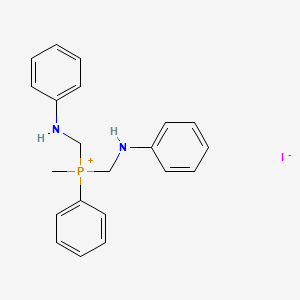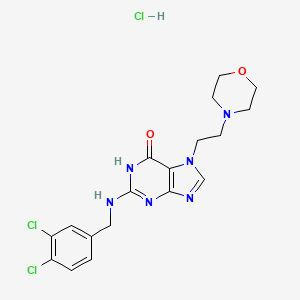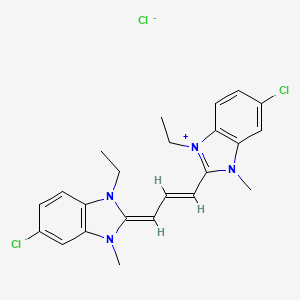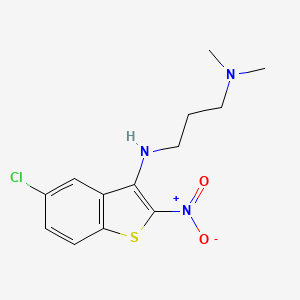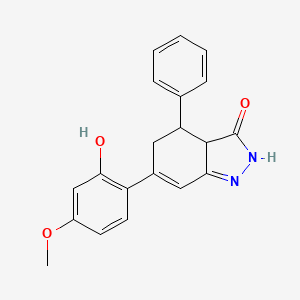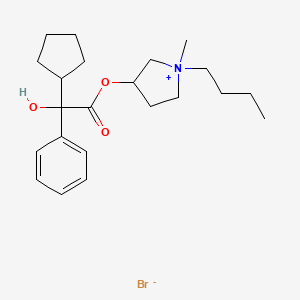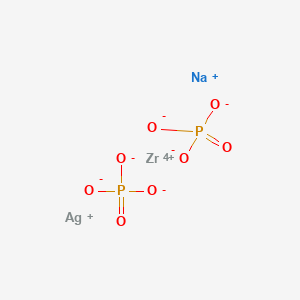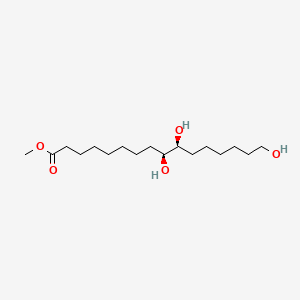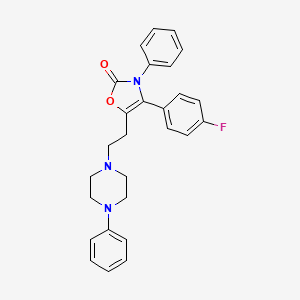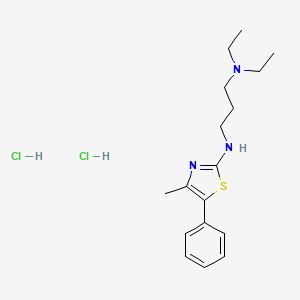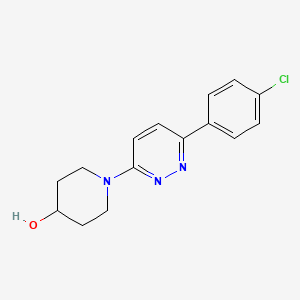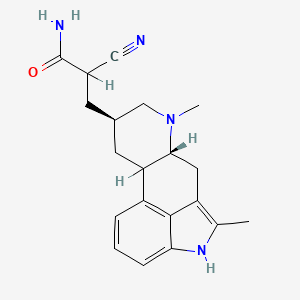
alpha-Cyano-2,6-dimethylergoline-8-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyano-2,6-dimethylergoline-8-propionamide: is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including vasodilation and cognitive enhancement. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and a cyano group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-2,6-dimethylergoline-8-propionamide typically involves multi-step organic reactions. The process begins with the preparation of the ergoline backbone, followed by the introduction of the cyano and propionamide groups. Common reagents used in these reactions include strong bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of specialized reactors.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Cyano-2,6-dimethylergoline-8-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Alpha-Cyano-2,6-dimethylergoline-8-propionamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including vasodilation and cognitive enhancement.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of alpha-Cyano-2,6-dimethylergoline-8-propionamide involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating signaling pathways and physiological responses. For example, it may inhibit postsynaptic alpha(1)-adrenoceptors on vascular smooth muscle, leading to vasodilation .
Comparación Con Compuestos Similares
Nicergoline: An ergot derivative used for the treatment of cerebrovascular abnormalities.
Ergoline-8-propanamide, alpha-cyano-1,6-dimethyl-, (8-beta)-: A closely related compound with similar structural features.
Uniqueness: Alpha-Cyano-2,6-dimethylergoline-8-propionamide is unique due to its specific molecular structure, which includes a cyano group and a propionamide moiety
Propiedades
Número CAS |
82842-19-1 |
|---|---|
Fórmula molecular |
C20H24N4O |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-[(6aR,9S)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C20H24N4O/c1-11-15-8-18-16(14-4-3-5-17(23-11)19(14)15)7-12(10-24(18)2)6-13(9-21)20(22)25/h3-5,12-13,16,18,23H,6-8,10H2,1-2H3,(H2,22,25)/t12-,13?,16?,18-/m1/s1 |
Clave InChI |
MKLQDQUHRCAKKI-ZJZIODQPSA-N |
SMILES isomérico |
CC1=C2C[C@@H]3C(C[C@H](CN3C)CC(C#N)C(=O)N)C4=C2C(=CC=C4)N1 |
SMILES canónico |
CC1=C2CC3C(CC(CN3C)CC(C#N)C(=O)N)C4=C2C(=CC=C4)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


